ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
This compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic compound containing a thiophene and a pyridine ring . It has an acetamido group (NHCOCH3), an acetyl group (COCH3), and an ethyl ester group (COOC2H5) attached to the thieno[2,3-c]pyridine core.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[2,3-c]pyridine core with the aforementioned functional groups attached. The presence of these groups would influence the compound’s reactivity and interactions with other molecules .Scientific Research Applications
Synthetic Methodologies
Researchers have developed novel synthetic methodologies using ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate as a precursor or intermediate. For example, an expedient phosphine-catalyzed [4 + 2] annulation has been reported, highlighting the synthesis of highly functionalized tetrahydropyridines from related compounds, showcasing the versatility of ethyl 2-acetamido derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003).
Heterocyclic Compound Synthesis
A significant application lies in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and materials science. Studies have shown the utility of ethyl 2-acetamido derivatives in the preparation of novel substituted thiophene-4-styryl disperse dyes, indicating the compound's role in developing materials with specific fluorescent and dyeing properties (Rangnekar & Sabnis, 2007).
Photophysical Properties
Research into the photophysical properties of compounds related to this compound has been conducted. A study on the synthesis of 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates revealed insights into spectral-fluorescent properties, demonstrating the compound's relevance in photophysical studies and potential applications in optoelectronic devices (Ershov et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-4-20-14(19)12-10-5-6-16(9(3)18)7-11(10)21-13(12)15-8(2)17/h4-7H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYSZVGUCXFXJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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